![molecular formula C17H24N4S B2949462 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-12-3](/img/structure/B2949462.png)
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione, also known as APDQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APDQ belongs to the class of quinazoline derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Innovative synthesis methods for creating 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives have been developed, utilizing environmentally friendly catalysts under mild conditions. These methods enable the preparation of various functionalized compounds, showcasing the versatility of 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione derivatives in chemical synthesis (Swapnadeep Jalal et al., 2014).
Catalyst-Free Chemoselective Synthesis : A solvent-controlled, catalyst-free chemoselective reaction has been developed for constructing 3,4-dihydroquinazoline-2-thiones. This method highlights the chemical flexibility and reactive potential of these compounds in producing high yields through selective reactions (Ting Xie et al., 2016).
Therapeutic Potential
Antipsychotic and Anticonvulsant Activities : Novel substituted benzoxazepinylquinazolinones have been synthesized and shown to possess potent antipsychotic and anticonvulsant activities. This research suggests the potential application of these compounds in the development of new therapeutic agents for neurological disorders (K. Bajaj et al., 2003).
Antimicrobial and Antifungal Properties : The synthesis of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines has demonstrated significant antibacterial and antifungal activities. These findings support the exploration of these compounds as potential antimicrobial agents (H. Panwar et al., 2011).
properties
IUPAC Name |
4-[3-(azepan-1-yl)propylamino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h14-16,18H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQFEHFHRWLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC2C3CCCCC3NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
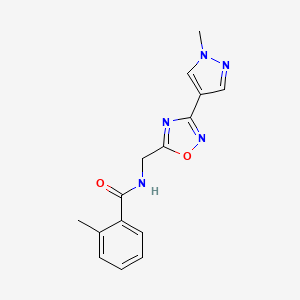
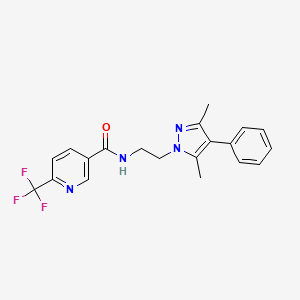
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)

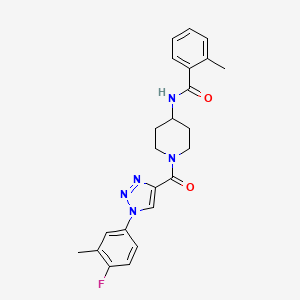
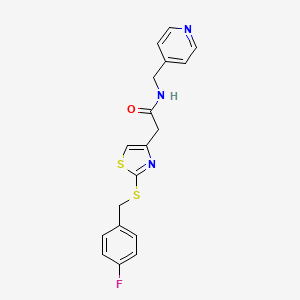
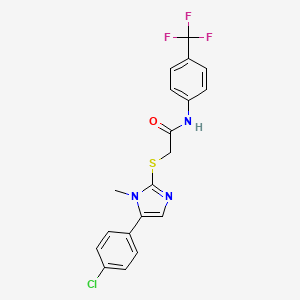
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)
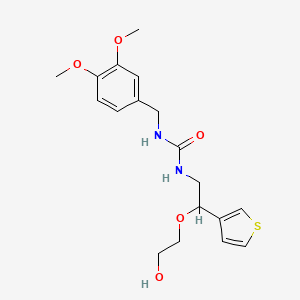
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)